molecular formula C10H12N2O B3340047 Cotinine-methyl-D3 CAS No. 202656-15-3

Cotinine-methyl-D3

Cat. No.: B3340047
CAS No.: 202656-15-3
M. Wt: 179.23 g/mol
InChI Key: UIKROCXWUNQSPJ-XYFUXNRQSA-N
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Description

Cotinine-methyl-D3 is a deuterium-labeled analog of cotinine, which is the primary metabolite of nicotine. This compound is often used as an internal standard in various analytical methods, particularly in the quantification of nicotine and its metabolites in biological samples. The incorporation of deuterium atoms makes it a stable isotope, which is crucial for accurate and precise measurements in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cotinine-methyl-D3 typically involves the deuteration of cotinine. One common method includes the catalytic hydrogenation of cotinine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction conditions often involve the use of a palladium catalyst under controlled temperature and pressure to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The final product is usually subjected to rigorous quality control measures to ensure its suitability for use as a reference standard in analytical applications.

Chemical Reactions Analysis

Types of Reactions: Cotinine-methyl-D3 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert cotinine into cotinine N-oxide.

    Reduction: Reduction reactions can revert cotinine N-oxide back to cotinine.

    Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various alkylating agents can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Cotinine N-oxide

    Reduction: Cotinine

    Substitution: Various N-alkylated derivatives of cotinine

Scientific Research Applications

Cotinine-methyl-D3 has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of nicotine and its metabolites.

    Biology: Employed in studies investigating nicotine metabolism and its effects on biological systems.

    Medicine: Utilized in clinical research to monitor nicotine exposure and to study the pharmacokinetics of nicotine and its metabolites.

    Industry: Used in the development and validation of analytical methods for nicotine testing in various products, including tobacco and nicotine replacement therapies.

Mechanism of Action

Cotinine-methyl-D3, like cotinine, interacts with nicotinic acetylcholine receptors (nAChRs) in the nervous system. It acts as a weak agonist of these receptors, modulating their activity. The compound also influences the Akt/GSK3/synaptophysin pathway, which is involved in synaptic plasticity and memory formation. This pathway’s activation leads to increased synaptic density in brain regions associated with learning and memory .

Comparison with Similar Compounds

Cotinine-methyl-D3 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. Similar compounds include:

    Cotinine: The non-deuterated analog, widely used as a biomarker for nicotine exposure.

    3’-Hydroxycotinine: Another metabolite of nicotine, often measured alongside cotinine.

    Nornicotine: A minor metabolite of nicotine, also used in nicotine metabolism studies.

Compared to these compounds, this compound offers superior accuracy in quantification due to its stable isotope labeling, making it an invaluable tool in analytical chemistry and biomedical research .

Properties

IUPAC Name

(5S)-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKROCXWUNQSPJ-XYFUXNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1[C@@H](CCC1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493912
Record name (5S)-1-(~2~H_3_)Methyl-5-(pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202656-15-3
Record name 2-Pyrrolidinone, 1-(methyl-d3)-5-(3-pyridinyl)-, (5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202656-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-1-(~2~H_3_)Methyl-5-(pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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